The compound (4-methyl-1,2,3-thiadiazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex organic molecule that features a thiadiazole ring and a cyclopenta pyrazole structure. It has garnered attention in pharmaceutical research due to its potential biological activities and applications.
The compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the pyrazolo structure further enhances its pharmacological potential.
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen), and purification steps (like chromatography) to isolate the final product in high purity.
The molecular structure of this compound can be represented by its IUPAC name and various structural formulas:
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
.The compound has a molecular formula of and an InChI key of AUUMSSLRDURTGU-UHFFFAOYSA-N
, which aids in its identification in databases like PubChem.
The compound can participate in various chemical reactions typical for thiadiazoles and pyrazoles:
Reactions are typically carried out under controlled conditions to optimize yields and minimize side products. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to monitor reaction progress and confirm product identity.
The primary mechanism of action for this compound involves its interaction with specific biological targets:
Inhibition of pyruvate kinase leads to decreased ATP production, which may induce apoptosis in rapidly dividing cells such as cancer cells. This mechanism highlights its potential therapeutic applications in oncology.
This compound is primarily used in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4